molecular formula C23H27N3O6 B2871945 Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester CAS No. 936025-18-2

Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No. B2871945
CAS RN: 936025-18-2
M. Wt: 441.484
InChI Key: PLEVWHLCJRIVMO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound is utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amines during peptide synthesis. It can be introduced using flow microreactor systems, which have been shown to be more efficient, versatile, and sustainable compared to batch processes .

Biochemistry

In biochemistry, the tert-butyl group’s unique reactivity pattern is exploited in biosynthetic and biodegradation pathways. It can be used to study enzyme-catalyzed reactions where the steric bulk of the tert-butyl group affects the reaction mechanism .

properties

IUPAC Name

tert-butyl N-[(2S)-1-(2-methyl-N-(2-methyl-6-nitrobenzoyl)anilino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-14-10-7-8-12-17(14)25(20(27)16(3)24-22(29)32-23(4,5)6)21(28)19-15(2)11-9-13-18(19)26(30)31/h7-13,16H,1-6H3,(H,24,29)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEVWHLCJRIVMO-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N(C2=CC=CC=C2C)C(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N(C2=CC=CC=C2C)C(=O)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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